3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
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Overview
Description
3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, a morpholine carbonyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienoquinoline derivatives, while reduction may produce reduced forms with modified functional groups.
Scientific Research Applications
3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: Similar in structure but with a pyridine ring instead of a quinoline ring.
Thieno[2,3-b]indoles: Contain an indole ring, offering different biological activities.
Thieno[2,3-b]benzothiazoles: Feature a benzothiazole ring, providing unique chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 3-AMINO-7,7-DIMETHYL-2-(MORPHOLINE-4-CARBONYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C24H25N3O3S/c1-24(2)12-15-18(16(28)13-24)17(14-6-4-3-5-7-14)19-20(25)21(31-22(19)26-15)23(29)27-8-10-30-11-9-27/h3-7H,8-13,25H2,1-2H3 |
InChI Key |
OPSVXPFEAXZILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=CC=C5)C |
Origin of Product |
United States |
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